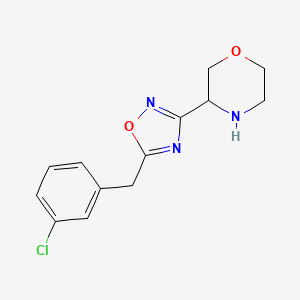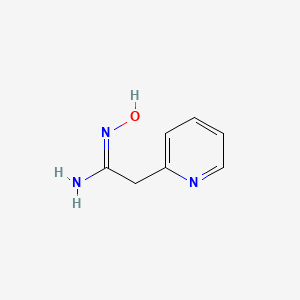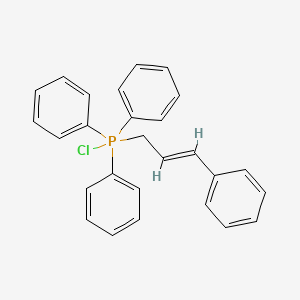
Chloro(cinnamyl)triphenyl-L5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(cinnamyl)triphenyl-L5-phosphane is an organophosphorus compound with the molecular formula C27H24ClP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a cinnamyl group and a chlorine atom. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cinnamyl)triphenyl-L5-phosphane typically involves the reaction of triphenylphosphine with cinnamyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+CinnamylCl→Ph2P(Cinnamyl)Cl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Chloro(cinnamyl)triphenyl-L5-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphane can be oxidized to form phosphine oxides.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Wittig Reactions: The reaction is usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes.
Scientific Research Applications
Chloro(cinnamyl)triphenyl-L5-phosphane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Chloro(cinnamyl)triphenyl-L5-phosphane primarily involves its role as a nucleophile in substitution reactions and as a reagent in the Wittig reaction. In the Wittig reaction, the phosphane forms a ylide intermediate, which reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine in organic synthesis.
Methoxymethyltriphenylphosphonium chloride: Another derivative of triphenylphosphine used in the Wittig reaction.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness
Chloro(cinnamyl)triphenyl-L5-phosphane is unique due to the presence of the cinnamyl group, which provides additional reactivity and selectivity in chemical reactions. Its ability to participate in both substitution and Wittig reactions makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C27H24ClP |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
chloro-triphenyl-[(E)-3-phenylprop-2-enyl]-λ5-phosphane |
InChI |
InChI=1S/C27H24ClP/c28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26,27-21-11-4-12-22-27)23-13-16-24-14-5-1-6-15-24/h1-22H,23H2/b16-13+ |
InChI Key |
YAUJJPFGMOYCQA-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



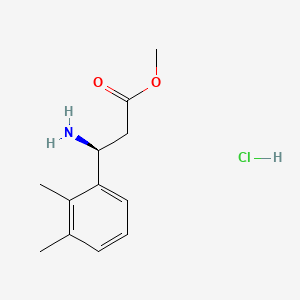
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
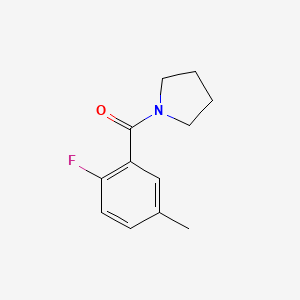

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

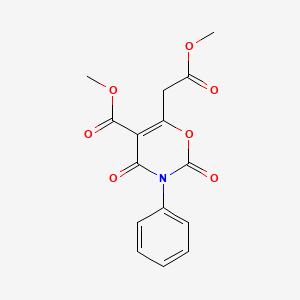
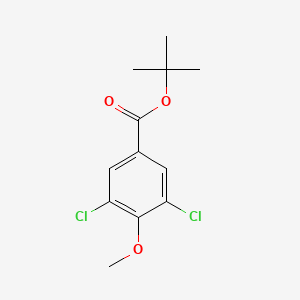

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)

